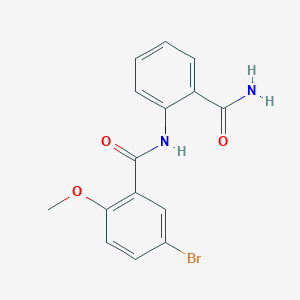![molecular formula C19H12ClN3O4S B244985 N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B244985.png)
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
科学的研究の応用
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been studied for its potential as a fluorescent probe for imaging and detection of specific biomolecules.
作用機序
The mechanism of action of N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also interfere with the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, it has been shown to have fluorescent properties that make it useful for imaging and detection of specific biomolecules.
実験室実験の利点と制限
One advantage of N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is its potential as a versatile tool for scientific research. It has potential applications in various fields, including cancer research, virology, and microbiology. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential as a fluorescent probe for imaging and detection of specific biomolecules. Additionally, it may be useful to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
In conclusion, N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
合成法
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 5-chloro-2-aminobenzoxazole with cyclohexane-1,4-dione and thiocarbonyldiimidazole in the presence of a base. The reaction produces the desired compound in good yield and purity. Other methods involve the use of different starting materials and reagents.
特性
分子式 |
C19H12ClN3O4S |
|---|---|
分子量 |
413.8 g/mol |
IUPAC名 |
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O4S/c20-10-3-6-15-13(8-10)22-18(27-15)12-9-11(4-5-14(12)24)21-19(28)23-17(25)16-2-1-7-26-16/h1-9,22H,(H2,21,23,25,28)/b18-12- |
InChIキー |
OXGMYFKVNBUTJO-PDGQHHTCSA-N |
異性体SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=C/C(=C/3\NC4=C(O3)C=CC(=C4)Cl)/C(=O)C=C2 |
SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C3NC4=C(O3)C=CC(=C4)Cl)C(=O)C=C2 |
正規SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C3NC4=C(O3)C=CC(=C4)Cl)C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
![4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244926.png)
![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B244927.png)